3-Amino-1-(2-cyanophenyl)thiourea
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Overview
Description
3-Amino-1-(2-cyanophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . The structure of this compound includes an amino group, a cyanophenyl group, and a thiourea moiety, making it a versatile compound in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-cyanophenyl)thiourea can be achieved through various methods. One common approach involves the reaction of 2-cyanophenyl isothiocyanate with an amine under mild conditions. This reaction typically uses dimethylbenzene as a solvent and is carried out under nitrogen protection to prevent oxidation . The yields of this reaction can be quite high, often exceeding 90%, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of low-toxicity, low-cost reagents, and safe reaction conditions is crucial for industrial applications. The scalability of the synthesis method ensures that the compound can be produced in large quantities for commercial use .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-cyanophenyl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed to reduce the compound.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
3-Amino-1-(2-cyanophenyl)thiourea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Industry: The compound is used in the production of dyes, elastomers, plastics, and textiles.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-cyanophenyl)thiourea involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to various biological effects . Its ability to scavenge free radicals and inhibit oxidative stress also contributes to its therapeutic potential.
Comparison with Similar Compounds
3-Amino-1-(2-cyanophenyl)thiourea can be compared with other thiourea derivatives and similar compounds:
Thiourea: The parent compound, thiourea, has a simpler structure and is widely used in organic synthesis and industrial applications.
Isothiocyanates: These compounds are derived from thiourea and exhibit similar biological activities but with different mechanisms of action.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-amino-3-(2-cyanophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-5-6-3-1-2-4-7(6)11-8(13)12-10/h1-4H,10H2,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSSLYVYKWHYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=S)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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